2-Bromo-5-(difluoromethyl)-4-methylpyridine
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Overview
Description
2-Bromo-5-(difluoromethyl)-4-methylpyridine is a halogenated heterocyclic aromatic organic compound. It features a pyridine ring substituted with bromine, a difluoromethyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Difluoromethylation: The compound can be synthesized through halogenation of 2-methylpyridine followed by difluoromethylation. The reaction typically involves the use of bromine and a difluoromethylating agent under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized versions of these reactions, often involving continuous flow reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom, producing 2-(difluoromethyl)-4-methylpyridine.
Substitution Reactions: Substitution at the bromine position is common, with nucleophiles replacing the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 2-(difluoromethyl)-4-methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-(difluoromethyl)-4-methylpyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-5-(difluoromethyl)-4-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system or chemical reaction .
Comparison with Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position.
2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole: Similar difluoromethyl group but with a thiadiazole ring instead of pyridine.
Uniqueness: 2-Bromo-5-(difluoromethyl)-4-methylpyridine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and difluoromethyl groups on the pyridine ring makes it particularly versatile in organic synthesis.
This compound's unique properties and applications make it a valuable tool in various scientific and industrial fields. Its versatility in synthesis and potential for drug discovery highlight its importance in ongoing research and development.
Would you like more detailed information on any specific aspect of this compound?
Properties
IUPAC Name |
2-bromo-5-(difluoromethyl)-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRUAJRWGFRMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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